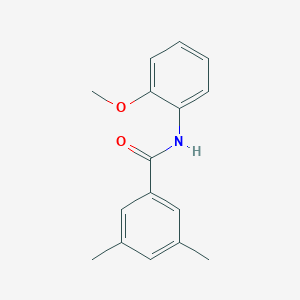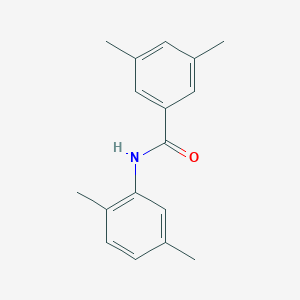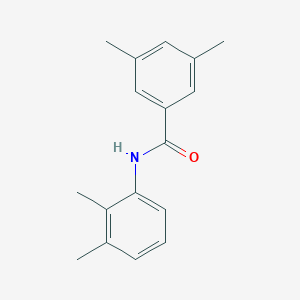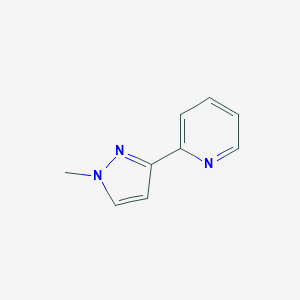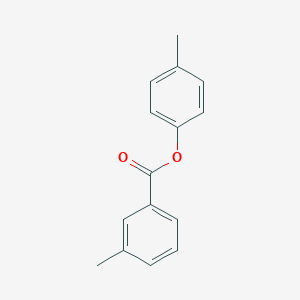
4-Methylphenyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 3-methylbenzoate, also known as MMB, is a chemical compound that belongs to the class of phenyl benzoates. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MMB has been widely used in scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 3-methylbenzoate is not well understood. However, it is believed to act as a ligand for certain receptors in the body. 4-Methylphenyl 3-methylbenzoate has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
4-Methylphenyl 3-methylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. 4-Methylphenyl 3-methylbenzoate has also been shown to have anticonvulsant activity and is being investigated as a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methylphenyl 3-methylbenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions. However, 4-Methylphenyl 3-methylbenzoate has some limitations. It is highly toxic and can cause skin irritation and respiratory problems. Therefore, it should be handled with care in the laboratory.
Orientations Futures
For research on 4-Methylphenyl 3-methylbenzoate include investigating its potential as a treatment for epilepsy and exploring the synthesis of novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-Methylphenyl 3-methylbenzoate can be achieved by the reaction of 4-methylphenol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature. The product is then purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
4-Methylphenyl 3-methylbenzoate has been widely used in scientific research applications due to its unique chemical properties. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. 4-Methylphenyl 3-methylbenzoate is also used as a reagent in organic synthesis reactions such as esterification, amidation, and acylation.
Propriétés
Numéro CAS |
21121-94-8 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(4-methylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-14(9-7-11)17-15(16)13-5-3-4-12(2)10-13/h3-10H,1-2H3 |
Clé InChI |
BLVGONGAAFCSAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Autres numéros CAS |
21121-94-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
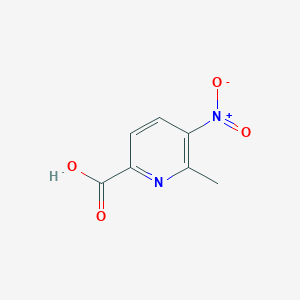
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)



